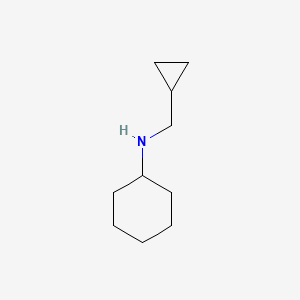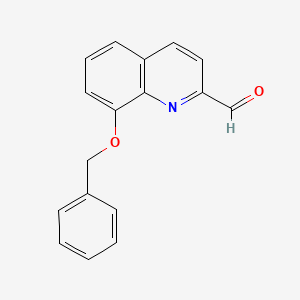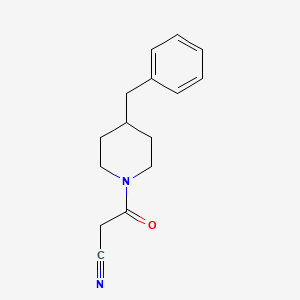
2-amino-N-propilbenzamida
Descripción general
Descripción
2-Amino-N-propylbenzamide is a chemical compound with the CAS Number: 56814-10-9 . It has a molecular weight of 178.23 and is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 2-amino-N-propylbenzamide is C10H14N2O . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
2-Amino-N-propylbenzamide is a solid at room temperature . and should be stored at 4°C, protected from light .Aplicaciones Científicas De Investigación
Actividad antioxidante
Las benzamidas, incluida la 2-amino-N-propilbenzamida, han demostrado tener actividad antioxidante . Pueden actuar como captadores de radicales libres y quelantes de metales, ayudando a neutralizar los radicales libres nocivos en el cuerpo y previniendo el estrés oxidativo .
Actividad antibacteriana
Las benzamidas han demostrado actividad antibacteriana contra bacterias grampositivas y gramnegativas . Esto las convierte en posibles candidatas para el desarrollo de nuevos fármacos antibacterianos .
Propiedades antiinflamatorias
Se sabe que las benzamidas poseen propiedades antiinflamatorias . Potencialmente, pueden usarse en el tratamiento de diversas afecciones inflamatorias .
Propiedades analgésicas
Se ha encontrado que las benzamidas exhiben propiedades analgésicas (alivio del dolor) . Esto sugiere posibles aplicaciones en el manejo del dolor .
Actividad antitumoral
Las benzamidas han mostrado actividad antitumoral, lo que indica su posible uso en el tratamiento del cáncer .
Investigación proteómica
La this compound se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones .
Aplicaciones industriales
Los compuestos amida, incluidas las benzamidas, se utilizan ampliamente en diversos sectores industriales como el plástico, la industria del caucho, la industria papelera y la agricultura .
Descubrimiento de fármacos
Los compuestos amida se han utilizado en el descubrimiento de fármacos . Se encuentran en posibles moléculas biológicas, como productos naturales, proteínas, intermediarios sintéticos y fármacos comerciales .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-amino-N-propylbenzamide is the histone deacetylase (HDAC) and breakpoint cluster Abl (Bcr-Abl) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.
Mode of Action
2-amino-N-propylbenzamide interacts with its targets by inhibiting their activity. It has been shown to have inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
The inhibition of HDAC and Bcr-Abl by 2-amino-N-propylbenzamide affects several biochemical pathways. HDAC inhibition can lead to an increase in acetylation of histones, thereby affecting gene expression. On the other hand, Bcr-Abl inhibition can disrupt the signaling pathways that promote cell proliferation and survival .
Result of Action
The molecular and cellular effects of 2-amino-N-propylbenzamide’s action are primarily related to its inhibitory effects on HDAC and Bcr-Abl. By inhibiting these targets, the compound can affect gene expression and disrupt cell signaling pathways, potentially leading to cell death .
Análisis Bioquímico
Biochemical Properties
2-amino-N-propylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with polyamines, which are small organic polycations essential for cell proliferation and survival . Polyamines modulate multiple biochemical activities, including nucleic acid and protein synthesis as well as cell signaling. 2-amino-N-propylbenzamide is known to inhibit the activity of certain enzymes involved in polyamine metabolism, such as ornithine decarboxylase, which is a key enzyme in polyamine biosynthesis . This inhibition leads to a decrease in polyamine levels, affecting various cellular processes.
Cellular Effects
2-amino-N-propylbenzamide has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-amino-N-propylbenzamide can inhibit the uptake of polyamines by affecting the polyamine transport system in mammalian cells . This inhibition can lead to changes in cell proliferation, survival, and apoptosis. Additionally, 2-amino-N-propylbenzamide has been observed to impact gene expression by altering the levels of specific transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-amino-N-propylbenzamide involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 2-amino-N-propylbenzamide binds to ornithine decarboxylase, inhibiting its activity and reducing polyamine biosynthesis . This binding interaction is crucial for its role in modulating polyamine levels and affecting cellular processes. Additionally, 2-amino-N-propylbenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-propylbenzamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-propylbenzamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-amino-N-propylbenzamide has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 2-amino-N-propylbenzamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate polyamine levels effectively . At high doses, 2-amino-N-propylbenzamide can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
2-amino-N-propylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolic reactions can affect the levels of polyamines and other metabolites in the body, influencing overall metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of 2-amino-N-propylbenzamide within cells and tissues are crucial for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 2-amino-N-propylbenzamide can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of the compound within tissues can also influence its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 2-amino-N-propylbenzamide plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus . This localization is mediated by targeting signals and post-translational modifications that direct 2-amino-N-propylbenzamide to these compartments. The subcellular localization of the compound can influence its interactions with other biomolecules and its overall effects on cellular processes.
Propiedades
IUPAC Name |
2-amino-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFLMUVUBNJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364711 | |
| Record name | 2-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56814-10-9 | |
| Record name | 2-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)









![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)
![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)
